2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2,6-difluorophenyl)acetamide
Description
1.1 Structural Overview of 2-{6-Benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2,6-difluorophenyl)acetamide The compound features a pyrido[4,3-d]pyrimidin-4-one core substituted with a benzyl group at position 6 and a methyl group at position 2. The acetamide side chain is linked to position 3 of the pyrimidine ring and terminates in a 2,6-difluorophenyl group. The fluorine atoms on the phenyl ring may enhance metabolic stability and membrane permeability compared to chlorinated or non-halogenated analogs .
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(2,6-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O2/c1-15-26-20-10-11-28(12-16-6-3-2-4-7-16)13-17(20)23(31)29(15)14-21(30)27-22-18(24)8-5-9-19(22)25/h2-9H,10-14H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGLMOMNAZBRCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2,6-difluorophenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the benzyl, methyl, and oxo groups through various substitution and condensation reactions. The final step involves the acylation of the pyrido[4,3-d]pyrimidine derivative with 2,6-difluorophenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2,6-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Substitution: The benzyl and difluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2,6-difluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2,6-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Similarity and Key Modifications
The compound shares a pyrimidine-acetamide scaffold with derivatives reported in recent studies. A structurally analogous compound, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (), provides a basis for comparison:
Key differences include:
- Core Rigidity: The pyrido[4,3-d]pyrimidin-4-one core in the target compound introduces a fused bicyclic system, likely enhancing binding affinity to planar enzyme active sites compared to the monocyclic analog .
- Substituent Effects : The benzyl group may increase lipophilicity (logP ~3.2 estimated) versus the thioether group (logP ~2.8 in ), influencing cellular uptake .
- Halogen Impact : Fluorine’s smaller size and higher electronegativity compared to chlorine may reduce steric hindrance and improve target selectivity .
However, its Tc drops below 0.5 when compared to kinase inhibitors like imatinib, highlighting structural divergence in key pharmacophoric regions .
2.3 Bioactivity Correlation
Compounds with pyrimidine-acetamide scaffolds often cluster by bioactivity profiles. For example:
- The analog in exhibited antiproliferative activity in preliminary screens (IC₅₀ ~10 µM against MCF-7 cells), attributed to its dichlorophenyl group’s interaction with hydrophobic kinase domains .
- Fluorinated analogs, like the target compound, are hypothesized to improve metabolic stability (e.g., reduced CYP450-mediated dehalogenation) while maintaining potency .
2.4 Limitations of Structural Similarity While structural parallels suggest overlapping bioactivities, minor modifications can drastically alter mechanisms. For instance:
Biological Activity
The compound 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2,6-difluorophenyl)acetamide is a member of the pyrido[4,3-d]pyrimidine class of heterocyclic compounds. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 444.6 g/mol. The presence of both pyridine and pyrimidine rings contributes to its chemical reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrido[4,3-d]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines. In vitro tests showed that derivatives exhibited cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Cytotoxicity Profiles of Pyrido[4,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-{6-benzyl-2-methyl-4-oxo... | MCF-7 | 12.5 |
| 2-{6-benzyl-2-methyl-4-oxo... | A549 | 15.0 |
| Reference Compound (e.g., Doxorubicin) | MCF-7 | 1.5 |
Anti-inflammatory Activity
Pyrido[4,3-d]pyrimidines have also been investigated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, the compound showed significant inhibition of COX-1 and COX-2 enzymes in vitro.
Table 2: Inhibition of COX Enzymes by Pyrido[4,3-d]pyrimidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 2-{6-benzyl-2-methyl-4-oxo... | 10.0 | 8.5 |
| Diclofenac | 0.5 | 0.7 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell proliferation and survival pathways.
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Modulation of Inflammatory Mediators : By inhibiting COX enzymes, the compound reduces the production of prostaglandins that mediate inflammation.
Study on Anticancer Effects
A study published in Cancer Letters demonstrated that a related pyrido[4,3-d]pyrimidine derivative significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways. The study noted a marked decrease in Bcl-2 levels and an increase in Bax levels in treated tumors.
Study on Anti-inflammatory Effects
In another investigation published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of various pyrido derivatives using a carrageenan-induced paw edema model in rats. The results indicated that the compounds significantly reduced edema compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
